1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic urea derivative characterized by a phenethyl group attached to the urea nitrogen and a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl substituent. The propylsulfonyl group enhances solubility and metabolic stability, while the tetrahydroquinoline scaffold may contribute to binding affinity via aromatic and hydrophobic interactions .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-15-28(26,27)24-14-6-9-18-10-11-19(16-20(18)24)23-21(25)22-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,16H,2,6,9,12-15H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVKAQRURLKQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar urea derivatives have been shown to exhibit significant inhibition activity on root growth of arabidopsis. This suggests that the compound may interact with targets involved in root growth and development.
Mode of Action
It’s known that similar urea derivatives can significantly enhance the transcriptional activity of auxin response reporters. This suggests that the compound may interact with its targets to modulate auxin signaling pathways, leading to changes in root growth.
Biochemical Pathways
The compound likely affects the auxin signaling pathway, given the observed enhancement of auxin response reporter transcriptional activity. Auxin is a key plant hormone that regulates various aspects of plant growth and development. Therefore, modulation of auxin signaling can have profound effects on plant physiology.
Result of Action
The compound has been shown to exhibit significant inhibition activity on root growth of Arabidopsis. This suggests that the compound’s action results in molecular and cellular changes that inhibit root growth.
Biological Activity
1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of interest due to its potential biological activities, particularly in the context of treating autoimmune diseases and other health conditions. This article provides a detailed overview of the biological activity of this compound, drawing from various research findings and case studies.
Chemical Structure
The compound can be described by its structural formula, which includes a phenethyl group, a tetrahydroquinoline moiety, and a urea functional group. This unique structure suggests potential interactions with various biological targets.
Research indicates that derivatives of tetrahydroquinoline, including 1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, act as inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt). RORγt is crucial in regulating Th17 cells, which are implicated in autoimmune diseases such as rheumatoid arthritis and psoriasis .
Efficacy in Preclinical Models
- Autoimmune Disease Treatment : In mouse models, compounds similar to 1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea demonstrated significant efficacy in reducing symptoms of psoriasis and rheumatoid arthritis. For instance, a derivative known as (R)-D4 showed improved bioavailability and therapeutic effects at lower doses compared to previous compounds like GSK2981278 .
- Neuroprotective Effects : Other studies have suggested that related compounds may exhibit neuroprotective properties by modulating neurotransmitter systems. This could potentially benefit conditions such as depression or neurodegenerative diseases .
Case Studies
Case Study 1: Psoriasis Treatment
A study involving (R)-D4 demonstrated a significant reduction in psoriatic lesions in mice after two weeks of treatment. The compound was well-tolerated with no adverse effects reported .
Case Study 2: Rheumatoid Arthritis
In another study focused on rheumatoid arthritis models, the compound effectively reduced inflammation markers and joint swelling in treated mice compared to control groups .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Key Differences and Implications
Substituent on Urea Nitrogen: The phenethyl group in the target compound provides a balance between hydrophobicity and steric bulk, likely improving membrane permeability compared to the naphthalen-1-ylmethyl group in the analog (). The latter’s extended aromatic system may increase nonspecific binding or CYP450 interaction risks . Benzyl-substituted analogs (e.g., 1-Benzyl-3-(methylsulfonyl-THQ-7-yl)urea) exhibit reduced solubility due to the absence of a sulfonyl chain, limiting their utility in aqueous environments.
Sulfonyl Group Variations :
- The propylsulfonyl moiety in the target compound offers superior solubility and metabolic resistance compared to shorter chains (e.g., methylsulfonyl). Longer alkyl chains (e.g., butylsulfonyl) might further enhance stability but could compromise target selectivity.
Substitutions at the 7-position (e.g., electron-withdrawing groups) could influence binding to enzymatic pockets, though this requires further validation.
Research Findings and Hypotheses
- Metabolic Stability : The propylsulfonyl group in the target compound is hypothesized to reduce oxidative metabolism by cytochrome P450 enzymes, as seen in analogs with similar sulfonamide derivatives .
- Toxicity Profile : The naphthalen-1-ylmethyl analog () may carry a higher risk of hepatotoxicity due to metabolic activation of the naphthalene ring, a concern mitigated in the phenethyl variant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
